6-(benzyloxy)-3-methyl-1H-indole
Description
Significance of Indole (B1671886) Scaffold in Contemporary Chemical Research
The indole nucleus is a fundamental structural motif found in numerous biologically active molecules, making it a subject of intense investigation in drug discovery and materials science. bohrium.comnih.gov Its unique electronic properties, arising from the delocalization of ten π-electrons across the bicyclic system, confer a high degree of aromaticity and reactivity. mdpi.comirjmets.com This inherent reactivity, particularly at the C3 position, allows for diverse functionalization, leading to a vast library of derivatives with a wide spectrum of pharmacological activities. irjmets.comrsc.org
The significance of the indole scaffold is underscored by its presence in essential biomolecules such as the amino acid tryptophan, the neurotransmitters serotonin (B10506) and melatonin, and the plant hormone auxin (indole-3-acetic acid). bohrium.comirjmets.compcbiochemres.com Furthermore, many blockbuster drugs, including the anti-inflammatory indomethacin (B1671933) and the anti-migraine agent sumatriptan, feature an indole core, highlighting its therapeutic relevance. pcbiochemres.comresearchgate.net Researchers are continually exploring the potential of indole derivatives in treating a range of diseases, including cancer, infectious diseases, neurodegenerative disorders, and metabolic conditions. mdpi.comnih.gov The versatility of the indole scaffold allows for the design of compounds that can interact with various biological targets, such as enzymes and receptors, with high specificity and efficacy. mdpi.comresearchgate.net
Overview of Substituted Indole Derivatives
The chemical diversity of indole derivatives is vast, with substitutions possible at multiple positions on both the benzene (B151609) and pyrrole (B145914) rings. The nature and position of these substituents profoundly influence the molecule's physical, chemical, and biological properties. ontosight.ai Common synthetic strategies for creating substituted indoles include the Fischer, Bartoli, and Leimgruber-Batcho indole syntheses, among others. irjmets.com
Substitutions at the 3-position of the indole ring are particularly common and have led to the development of numerous pharmacologically important compounds. rsc.orgscispace.com These modifications can modulate the biological activity of the parent indole by altering its interaction with target proteins and enzymes. rsc.org The introduction of various functional groups, such as alkyl, aryl, and carbonyl moieties, at different positions has yielded derivatives with a broad range of applications, including anticancer, antimicrobial, and anti-inflammatory agents. scispace.comopenmedicinalchemistryjournal.com
Specific Context of 6-(benzyloxy)-3-methyl-1H-indole within Indole Research
Within the extensive family of indole derivatives, this compound is a compound of interest due to its specific substitution pattern. The presence of a benzyloxy group at the 6-position and a methyl group at the 3-position distinguishes it from other indoles and imparts unique chemical characteristics. The benzyloxy group, in particular, can influence the compound's lipophilicity and its potential to engage in specific binding interactions within biological systems. ontosight.ai
This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. biosynth.com For instance, it can be a precursor in the synthesis of other substituted indoles and related heterocyclic systems. Research into compounds with similar substitution patterns, such as 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole, highlights their potential as precursors for medicinally important alkaloids like physostigmine. nih.gov The study of this compound and its analogs contributes to a deeper understanding of structure-activity relationships within the indole class of compounds.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 92962-50-0 |
| Molecular Formula | C₁₆H₁₅NO |
| Molecular Weight | 237.3 g/mol |
| SMILES | CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Table generated from data available in biosynth.combldpharm.com.
Properties
IUPAC Name |
3-methyl-6-phenylmethoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-10-17-16-9-14(7-8-15(12)16)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDFNSSSFQCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Benzyloxy 3 Methyl 1h Indole and Analogous Indole Derivatives
Retrosynthetic Analysis of 6-(benzyloxy)-3-methyl-1H-indole
A retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections that lead to readily available starting materials. The indole (B1671886) ring itself can be disconnected through several classical methods.
A primary disconnection across the C2-C3 and N1-C7a bonds points towards a substituted phenylhydrazine (B124118) and a ketone, the key precursors in the Fischer indole synthesis . This would involve (4-(benzyloxy)phenyl)hydrazine and acetone (B3395972).
Alternatively, a disconnection following the Leimgruber-Batcho indole synthesis pathway would trace the molecule back to a substituted o-nitrotoluene derivative, specifically 6-(benzyloxy)-2-nitrotoluene, which would then be elaborated to form the pyrrole (B145914) ring.
Another approach, the Bartoli indole synthesis , would involve the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. This would suggest 1-(benzyloxy)-4-methyl-2-nitrobenzene (B7889919) as a potential precursor.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Classical and Modern Synthetic Approaches to Indole Derivatives with Benzyl (B1604629) and Methyl Substituents
The construction of the indole core, particularly with substituents on both the benzene (B151609) and pyrrole rings, can be achieved through several well-established and modern synthetic methods.
Fischer Indole Synthesis and its Adaptations for Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. testbook.comwikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone. wikipedia.orgthermofisher.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a testbook.comtestbook.com-sigmatropic rearrangement to form the indole ring. wikipedia.orgjk-sci.com
The general mechanism involves:
Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a carbonyl compound.
Tautomerization of the phenylhydrazone to its enamine form. wikipedia.org
A testbook.comtestbook.com-sigmatropic rearrangement of the protonated enamine, leading to the cleavage of the N-N bond. byjus.comwikipedia.org
Subsequent cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org
A variety of acids can be employed as catalysts, including Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride and boron trifluoride. testbook.comwikipedia.org For the synthesis of this compound, the required starting materials would be (4-(benzyloxy)phenyl)hydrazine and propan-2-one (acetone). The reaction would be heated in the presence of an acid catalyst to facilitate the cyclization. One of the key advantages of this method is the possibility of a one-pot synthesis where the intermediate arylhydrazone does not need to be isolated. thermofisher.com
| Reactants | Catalyst | Product |
| (4-(benzyloxy)phenyl)hydrazine | Acid (e.g., HCl, ZnCl₂) | This compound |
| Acetone |
It is important to note that the use of unsymmetrical ketones can lead to the formation of regioisomeric products. byjus.comthermofisher.com However, for the synthesis of 3-methylindoles from arylhydrazines, acetone is a symmetrical and effective starting material.
Leimgruber-Batcho Indole Synthesis and Related Nitrotoluene Precursors
The Leimgruber-Batcho indole synthesis is a highly versatile and popular method for preparing indoles, particularly in the pharmaceutical industry. wikipedia.org It offers an alternative to the Fischer synthesis and often provides better yields for certain substituted indoles. The synthesis proceeds in two main steps from an ortho-nitrotoluene derivative. wikipedia.org
The general pathway involves:
Condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and often in the presence of a secondary amine like pyrrolidine, to form an enamine. wikipedia.org
Reductive cyclization of the resulting enamine to the indole. wikipedia.org
The key starting material for the Leimgruber-Batcho synthesis of this compound is 6-benzyloxy-2-nitrotoluene. This precursor can be synthesized from commercially available materials. One common method involves the benzylation of 2-methyl-3-nitrophenol. orgsyn.org The reaction is typically carried out by treating the phenol (B47542) with benzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). orgsyn.org
Another approach involves the methylation of substituted nitrobenzenes. For instance, 4-benzyloxy-2-nitrobenzotrifluoride has been used as a starting point, where the trifluoromethyl group is eventually converted to a methyl group. tandfonline.com
| Starting Material | Reagents | Product | Yield |
| 2-Methyl-3-nitrophenol | Benzyl chloride, K₂CO₃, DMF | 6-Benzyloxy-2-nitrotoluene | 90% orgsyn.org |
Once the 6-benzyloxy-2-nitrotoluene is obtained, the next step is the formation of the enamine. This is achieved by reacting the nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction rate can be significantly increased by the addition of pyrrolidine. wikipedia.orgorgsyn.org This forms an intermediate, (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org
The final step is the reductive cyclization of this intermediate to the indole. A variety of reducing agents can be used, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.orgclockss.org The reduction of the nitro group to an amine is followed by cyclization and elimination of the secondary amine (pyrrolidine or dimethylamine) to afford the indole. wikipedia.orgresearchgate.net For instance, 4-benzyloxyindole (B23222) has been successfully synthesized using Raney nickel and hydrazine hydrate (B1144303) for the reductive cyclization of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene. orgsyn.org
| Intermediate | Reducing Agent | Product |
| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney Nickel, Hydrazine Hydrate | 4-Benzyloxyindole orgsyn.org |
| Substituted 2-nitro-β-piperidinostyrenes | Iron, Acetic Acid | Substituted Indoles researchgate.net |
This method is advantageous as it allows for the direct synthesis of indoles that are unsubstituted at the 2- and 3-positions, and it is amenable to a wide range of substituents on the benzene ring. clockss.org
Bartoli Indole Synthesis
The Bartoli indole synthesis is another powerful method for the formation of substituted indoles, particularly 7-substituted indoles. wikipedia.orgjk-sci.com It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com The presence of a bulky substituent at the ortho position to the nitro group is often crucial for the success of the reaction. wikipedia.orgonlineorganicchemistrytutor.com
The mechanism is thought to proceed via the following steps:
Addition of the vinyl Grignard reagent to the nitro group to form a nitrosoarene intermediate. wikipedia.orgjk-sci.com
Reaction of the nitrosoarene with a second equivalent of the Grignard reagent. wikipedia.org
A testbook.comtestbook.com-sigmatropic rearrangement. wikipedia.orgonlineorganicchemistrytutor.com
Intramolecular cyclization and subsequent aromatization upon workup to yield the indole. onlineorganicchemistrytutor.com
To synthesize an indole with a methyl group at the 3-position, a substituted vinyl Grignard reagent would be required. For example, the reaction of an ortho-substituted nitrobenzene (B124822) with propenyl Grignard would lead to a 3-methylindole. wikipedia.org
While highly effective for many substituted indoles, a key limitation is the requirement for an ortho-substituent on the nitroarene, without which the reaction often fails or gives low yields. wikipedia.orgjk-sci.com However, this method offers the advantage of producing indoles that are substituted on both the carbocyclic and pyrrole rings, which can be challenging with other methods. wikipedia.org
| Reactant | Reagent | Product Type |
| Ortho-substituted nitroarene | Vinyl Grignard reagent (3 equiv.) | Substituted Indole |
A modification by Dobbs improved the scope of the Bartoli synthesis by using an ortho-bromine as a directing group, which is later removed. wikipedia.org
Palladium-Catalyzed Cross-Coupling and Heteroannulation Strategies
Palladium-catalyzed reactions are powerful tools for the synthesis of indoles, enabling the formation of both carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. mdpi.com These methods often involve the coupling of readily available starting materials and are tolerant of a wide range of functional groups. mdpi.com
One prominent approach is the Sonogashira coupling of 2-haloanilines with alkynes, followed by cyclization to form the indole ring. mdpi.com The use of a palladium catalyst in conjunction with a copper co-catalyst facilitates this transformation. mdpi.com For instance, the coupling of o-iodoanilines with ynamides in the presence of a palladium catalyst has been employed to synthesize 2-aminoindoles. mdpi.com Similarly, 2-(hetero)aryl-substituted indoles can be prepared through a Pd/C–Cu catalyzed cross-coupling reaction. mdpi.com
Palladium-catalyzed heteroannulation offers another versatile route to indole derivatives. nih.gov A notable example is the Larock-type annulation, which allows for the regioselective synthesis of functionalized 2-borylated indoles. nih.gov This method avoids the need for protecting groups on the indole nitrogen and provides access to highly modifiable scaffolds. nih.gov Reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes, using carbon monoxide as the reducing agent and a palladium complex as the catalyst, has emerged as a robust methodology for synthesizing a variety of functionalized indoles. orgsyn.org While various transition metals can catalyze this transformation, palladium diacetate-triphenylphosphine systems generally provide superior yields at lower temperatures and pressures. orgsyn.org
Furthermore, palladium catalysis is instrumental in the functionalization of pre-formed indole rings. The direct arylation at the C-2 and C-3 positions of indoles can be achieved with high regioselectivity through dual C-H functionalization. beilstein-journals.org For example, 3-arylindoles can be selectively synthesized from N-acylindoles using a catalytic system of Pd(TFA)₂ with Cu(OAc)₂ as a stoichiometric oxidant. beilstein-journals.org The development of libraries of highly substituted indoles has been facilitated by palladium-catalyzed Sonogashira and Suzuki coupling reactions of 3-iodoindoles. nih.gov
| Reaction Type | Catalyst System | Starting Materials | Product Type | Key Features |
| Sonogashira Coupling/Cyclization | Pd/Cu | 2-haloanilines, alkynes | Substituted indoles | Forms C-C and C-N bonds. mdpi.commdpi.com |
| Larock-type Annulation | Pd catalyst | Aryl iodides, alkynes | 2-Borylated indoles | Regioselective, no N-protection needed. nih.gov |
| Reductive Heteroannulation | Pd(OAc)₂-PPh₃ | 1-(2-nitroaryl)-1-alkenes | Functionalized indoles | Uses CO as reductant, high yields. orgsyn.org |
| Direct C-H Arylation | Pd(TFA)₂, Cu(OAc)₂ | N-acylindoles, arenes | 3-Arylindoles | Regioselective functionalization. beilstein-journals.org |
| Sonogashira/Suzuki Coupling | Pd catalyst | 3-Iodoindoles, alkynes/boronic acids | 1,2,3-Trisubstituted indoles | Enables library synthesis. nih.gov |
Metal-Free Synthetic Approaches for Indole Ring Formation
While metal-catalyzed methods are prevalent, several metal-free strategies for indole synthesis have been developed, often relying on classical named reactions. These methods provide alternative pathways that avoid the potential toxicity and cost associated with transition metals.
The Fischer indole synthesis is a cornerstone of indole chemistry, involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. blogspot.com This versatile method has been widely used to prepare a variety of substituted indoles. blogspot.com Another classical approach is the Reissert synthesis , which utilizes 2-nitrotoluene (B74249) as a starting material to construct the indole ring. blogspot.com
The Wittig–Madelung indole synthesis represents a powerful C-C/C-N bond-forming sequence. researchgate.net This methodology has been applied to the synthesis of various indole derivatives, including 3-acyloxyindoles and 2-acylindoles. researchgate.net Modifications of this approach, such as using microwave conditions or polymer-bound phosphonium (B103445) salts, have expanded its utility. researchgate.net
Furthermore, C3-aminomethylation of indoles can be achieved efficiently without the need for a catalyst. For example, the reaction of indoles with 1,3,5-triazinanes provides a direct route to these derivatives. researchgate.net
Electrochemical Synthesis and Derivatization Techniques
Electrochemical methods offer a green and efficient alternative for the synthesis and functionalization of indole derivatives. researchgate.net These techniques utilize electron transfer at an electrode to generate reactive intermediates, often avoiding the need for harsh chemical reagents. researchgate.net
The redox properties of indole derivatives have been studied using various electrode materials, including pyrolytic carbon, glassy carbon, and platinum. nih.gov The electrochemical oxidation of indoles can lead to the formation of new C-C bonds. For instance, the reaction of indoles with alcohols in an undivided cell can produce bis(indolyl)methanes (BIMs) with high yields and selectivity. researchgate.net
Electrochemical methods have also been employed in cross-electrophile coupling reactions. For example, the nickel-catalyzed electrochemical coupling of aryl halides with chloro-substituted pyridazines has been demonstrated. acs.org The application of electrochemistry to indole synthesis aligns with the principles of green chemistry by minimizing waste and utilizing milder reaction conditions. researchgate.net
Derivatization Strategies for Functionalizing Indole Core and Substituents
The functionalization of the indole core is crucial for modulating the biological properties of indole-containing compounds. nih.gov Strategies have been developed to selectively introduce substituents at various positions of the indole ring.
N-Functionalization of Indoles
N-functionalization is a common strategy for modifying indoles, often to introduce protecting groups or to synthesize N-substituted indole derivatives with specific biological activities. mdpi.com The nitrogen atom of the indole ring can act as a nucleophile, reacting with various electrophiles. mdpi.com
One straightforward method for N-functionalization involves the base-catalyzed reaction of indoles with electrophiles. mdpi.com For example, the nucleophilic addition of indoles to vinylene carbonate in the presence of K₂CO₃ provides N-functionalized indoles with high regioselectivity. mdpi.com This approach is tolerant of various functional groups. mdpi.com
The tosyl (Ts) group is a widely used protecting group for the nitrogen atom of indoles in organic synthesis. wikipedia.org It is typically introduced by reacting the indole with tosyl chloride (TsCl) in the presence of a base. wikipedia.org The tosyl group is stable under a variety of reaction conditions, making it a robust protecting group. uchicago.edu
The N-tosyl group plays a critical role in directing the regioselectivity of subsequent reactions. For example, in palladium-catalyzed Sonogashira coupling reactions of 2-haloanilines with alkynes, the N-tosyl group is often essential for achieving good yields. mdpi.com It also facilitates certain cyclization reactions. For instance, the rhodium-catalyzed cascade reaction of aryl hydrazines can be directed by a tosyl group. mdpi.com
Furthermore, the tosyl group can be involved in rearrangement reactions. In the synthesis of sulfonylindoles from N-tosyl-o-allenylaniline, the tosyl group can migrate to either the C3 or C4 position of the indole ring, depending on the catalyst used (palladium or gold). acs.org The tosyl group can be removed under reductive conditions, for example, using magnesium in methanol, to yield the free N-H indole. rsc.org
| Protecting Group | Introduction Reagent | Key Features | Deprotection Condition |
| Tosyl (Ts) | Tosyl chloride (TsCl) | Robust, directing group, can undergo rearrangement. mdpi.comwikipedia.orgacs.org | Reductive (e.g., Mg/MeOH). rsc.org |
C-H Functionalization and Regioselective Substitution at C2 and C3 Positions
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted indoles. nih.gov The C2 and C3 positions of the indole ring are generally the most nucleophilic and are often the primary sites for electrophilic substitution. nih.gov
Transition metal catalysis, particularly with palladium, has been extensively used for the regioselective C-H functionalization of indoles. beilstein-journals.orgnih.gov The regioselectivity can often be controlled by the choice of catalyst, ligands, and directing groups. beilstein-journals.orgd-nb.info For example, the alkenylation of indoles can be directed to either the C2 or C3 position by using different N-protecting groups. beilstein-journals.org An N-(2-pyridylmethyl) group directs alkenylation to the C2 position, while an N-benzyl group directs it to the C3 position. beilstein-journals.org
Directing groups installed at the C3 position can be used to functionalize the C2 and C4 positions. diva-portal.org For instance, a pivaloyl group at C3 can direct iridium-catalyzed methylation to the C2 position. diva-portal.org Copper(II)-catalyzed aminocupration of o-alkynylanilines followed by nucleophilic addition of indoles can lead to C3-heteroarylated indoles. acs.org
In the absence of a directing group, palladium-catalyzed oxidative cross-coupling of indoles with azole-4-carboxylates occurs at the C3 position. rsc.org The preparation of 3-lithioindoles, stabilized by an N-silyl protecting group, allows for regioselective substitution at the C3 position by reaction with various electrophiles. orgsyn.org
Diversification via Dearomatization Strategies
Dearomatization of indoles has emerged as a powerful strategy for the synthesis of complex, three-dimensional indoline (B122111) scaffolds from simple, planar aromatic precursors. nih.govnih.gov These strategies are particularly valuable for accessing novel chemical space and generating molecules with significant biological potential.
Cycloaddition Reactions Leading to Dearomatized Indoline Scaffolds
Cycloaddition reactions are a cornerstone of dearomatization chemistry, enabling the construction of various fused and spirocyclic indoline frameworks. polimi.itnih.gov These reactions are atom-economical and can create multiple new bonds and stereocenters in a single step. nih.gov
[3+2] Cycloaddition: This reaction has been effectively employed for the synthesis of cyclopentane-fused indolines. For instance, the reaction of 3-substituted indoles with α-haloketones, which generate oxyallyl cations in situ, leads to the diastereoselective formation of highly functionalized cyclopenta-fused indoline compounds. researchgate.netacs.org This methodology has been applied to the concise synthesis of the core structures of several natural products. researchgate.net Similarly, gold(I)-catalyzed dearomative cyclopentannulation of indoles with 2-ethynyl-1,3-dithiolane generates three new stereocenters with excellent control over the relative stereochemistry. ugent.be Phosphine-catalyzed [3+2] dearomatization of 3-nitro-indoles with allenoates also provides access to densely functionalized indolines. acs.org An intramolecular [3+2] cycloaddition approach has been developed to construct the pentacyclic skeleton of Strychnos alkaloids. acs.org
[4+2] Cycloaddition: Inverse electron-demand Diels-Alder reactions of indoles with 1,2-diaza-1,3-dienes, catalyzed by Zn(II), can lead to the formation of tetracyclic fused indolines. polimi.it The reaction pathway, either a [4+2] or a [3+2] cycloaddition, can be switched based on the substituents present on the indole and diazadiene substrates. polimi.it
[4+3] Cycloaddition: The reaction of 2-vinylindoles or 4H-furo[3,2-b]indoles with in situ generated oxyallyl cations provides an efficient route to cyclohepta[b]indole derivatives. acs.orgacs.org This dearomative (4+3) cycloaddition proceeds under mild conditions and with high diastereoselectivity. acs.orgacs.org
[2+2] Cycloaddition: Visible-light-induced intramolecular [2+2] cycloaddition of indoles tethered with an alkene or alkyne moiety has been utilized to construct cyclobutane-fused angular tetracyclic indolines. nih.gov
The table below summarizes various cycloaddition strategies for indole dearomatization.
| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Scaffold |
| [3+2] | 3-Substituted Indoles + α-Haloketones | Na2CO3, TFE | Cyclopenta-fused Indolines |
| [3+2] | Indoles + 2-Ethynyl-1,3-dithiolane | Gold(I) catalyst | Cyclopentane-fused Indolines |
| [4+2] | Indoles + 1,2-Diaza-1,3-dienes | Zn(II) catalyst | Tetrahydro-1H-pyridazino[3,4-b]indoles |
| [4+3] | 2-Vinylindoles + α-Bromoketones | DIPEA, TFE | Cyclohepta[b]indoles |
| [2+2] | Allylic Tethered Indoles | Visible light, Photosensitizer | Cyclobutane-fused Angular Tetracyclic Indolines |
Stereoselective Control in Dearomatization Processes
Achieving stereocontrol in dearomatization reactions is crucial for the synthesis of enantiomerically pure and complex molecules. nih.gov Various strategies have been developed to influence the stereochemical outcome of these transformations.
Catalyst-Controlled Stereoselectivity: Chiral catalysts play a pivotal role in enantioselective dearomatization. For instance, gold(I) catalysis has been used for the stereoselective dearomatization of indoles with diazoesters, affording 3-methyleneindolines with excellent Z-selectivity. rsc.orgrsc.org In some cases, a subsequent metal-free aerobic oxidation can occur, leading to 3-substituted indolin-2-ones with a new quaternary stereocenter. rsc.org Copper(I)-catalyzed silylative dearomatization of indole-2-carboxylates using silylboronates proceeds with high diastereoselectivity, which is influenced by the choice of alcohol additive. oup.comoup.com
Substrate-Controlled Stereoselectivity: The inherent chirality of the substrate or the presence of specific directing groups can also dictate the stereochemical outcome. In the phosphine-catalyzed dearomatization of 3-nitro-indoles, the stereochemistry of the resulting indoline is influenced by a water-assisted hydrogen shift. acs.org In the [3+2] cycloaddition of non-racemic donor-acceptor cyclopropanes with 3-methylindoles, the reaction proceeds with high levels of enantiocontrol, and the diastereoselectivity is dependent on the substituents on the 3-methylindole. nsf.gov
Photocatalysis and Stereoselectivity: Visible-light-induced dearomatization reactions have also demonstrated high stereoselectivity. nih.gov For example, the intramolecular [2+2] cycloaddition of indole derivatives promoted by an Iridium-based photosensitizer yields cyclobutane-fused pyrrolidinones with excellent diastereoselectivity. nih.gov
The following table highlights examples of stereoselective dearomatization processes.
| Reaction Type | Catalyst/Reagent | Stereochemical Outcome |
| Dearomatization with Diazoesters | Cationic Gold(I) catalyst | Excellent Z-selectivity for 3-methyleneindolines |
| Silylative Dearomatization | Copper(I) Chloride | High diastereoselectivity for trans-products |
| Dearomatization with Allenoates | (pMeOC6H4)3P (phosphine catalyst) | Moderate to good stereoselectivity, rationalized by DFT calculations |
| [3+2] Cycloaddition with Cyclopropanes | Nickel(II) perchlorate (B79767) / Scandium(III) triflate | High enantioretention and substituent-dependent diastereoselectivity |
| Intramolecular [2+2] Photocycloaddition | Ir(dFppy)3 (photosensitizer) | Excellent diastereoselectivity (>99:1 dr) |
Mechanistic Investigations of Key Synthetic Reactions
Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing novel transformations for indole derivatives.
Proposed Reaction Pathways for Indole Formation and Substituent Incorporation
The formation of the indole ring and the introduction of substituents involve a variety of mechanistic pathways.
Fischer Indole Synthesis: This classical method involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com The mechanism is believed to proceed through a oup.comoup.com-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by elimination of ammonia to form the aromatic indole ring. byjus.com
Bischler-Möhlau Indole Synthesis: The mechanism of this reaction, which involves the reaction of an α-halo-ketone with an excess of aniline, has been investigated using isotopic labeling. researchgate.net
Bartoli Indole Synthesis: This reaction of ortho-substituted nitroarenes with vinyl Grignard reagents proceeds via the formation of a nitrosoarene intermediate. wikipedia.org This intermediate then reacts with a second equivalent of the Grignard reagent, followed by a oup.comoup.com-sigmatropic rearrangement and cyclization to yield the indole. wikipedia.org
Dearomatization Pathways: In the gold-catalyzed dearomatization of indoles with diazoesters, the reaction proceeds via the formation of a gold-carbene intermediate which then reacts with the indole at the C3 position. rsc.org For the copper-catalyzed silylative dearomatization, the proposed mechanism involves the regioselective addition of a silylcopper(I) species to the indole, followed by a highly diastereoselective protonation of the resulting copper(I) enolate intermediate. oup.comoup.com
Indolyl 1,3-Heteroatom Transposition (IHT): In-depth mechanistic studies, including 18O isotope labeling, have revealed a mechanistic duality in the IHT of N-hydroxyindole derivatives. scispace.comrsc.org The reaction can proceed through both a concerted and a stepwise dissociative pathway, with the dominant pathway being dependent on the electronic properties of the substrate. scispace.comrsc.org
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
Catalysts and reagents are pivotal in controlling the selectivity and efficiency of indole synthesis and functionalization. researchgate.netrsc.orgirjmets.com
Lewis and Brønsted Acids: Lewis acids, such as Zn(II), are effective catalysts in cycloaddition reactions, influencing the reaction pathway and product distribution. polimi.it Brønsted acids are crucial in traditional indole syntheses like the Fischer and Bischler-Möhlau methods, as well as in modern catalytic processes where they activate substrates and promote key protonation steps. byjus.comrsc.org
Transition Metal Catalysts:
Gold: Cationic gold(I) catalysts are particularly effective in promoting the dearomatization of indoles, showing unique reactivity and selectivity compared to other metals. rsc.orgrsc.org The choice of ligand on the gold catalyst can significantly influence the reaction outcome. rsc.org Gold catalysts also promote the coupling of indoles with ynones, where the catalyst has a greater affinity for the indole than the alkyne. whiterose.ac.uk
Copper: Copper(I) catalysts are utilized in silylative dearomatization reactions, where a simple ligand-free system can provide high yields and excellent diastereoselectivity. oup.comoup.com
Palladium: Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds at various positions of the indole ring. irjmets.com Palladium-catalyzed photoredox reactions have also been employed for indole dearomatization. acs.org
Organocatalysts: Phosphines have been used as organocatalysts in the stereoselective dearomatization of 3-nitro-indoles. acs.org
Reagents: The choice of reagent can dramatically affect the reaction outcome. In the Bartoli indole synthesis, three equivalents of the vinyl Grignard reagent are necessary to drive the reaction to completion. wikipedia.org In some dearomatization reactions, the nature of the solvent and base can significantly influence the reaction efficiency and selectivity. acs.orgacs.org
The following table provides a summary of the roles of various catalysts and reagents.
| Catalyst/Reagent | Role | Example Reaction |
| Cationic Gold(I) | Promotes stereoselective dearomatization by activating diazo compounds. | Gold-catalyzed dearomatization of indoles with diazoesters. |
| Copper(I) Chloride | Catalyzes silylative dearomatization with high diastereoselectivity. | Copper(I)-catalyzed silylative dearomatization of indole-2-carboxylates. |
| Zn(II) | Acts as a Lewis acid to catalyze cycloaddition reactions and influence reaction pathways. | Zn(II)-catalyzed [4+2] and [3+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. |
| Phosphine | Acts as an organocatalyst for stereoselective dearomatization. | Phosphine-catalyzed dearomatization of 3-nitro-indoles with allenoates. |
| Brønsted Acid | Protonates intermediates to facilitate cyclization and rearrangement. | Fischer Indole Synthesis. |
| Vinyl Grignard Reagent | Acts as a nucleophile and a base. | Bartoli Indole Synthesis. |
| Visible Light/Photosensitizer | Enables dearomative annulation through energy or electron transfer processes. | Photocatalytic [2+2] cycloaddition of tethered indoles. |
Advanced Spectroscopic and Structural Characterization of 6 Benzyloxy 3 Methyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the case of 6-(benzyloxy)-3-methyl-1H-indole, the ¹H NMR spectrum reveals distinct signals corresponding to the different sets of protons.
The protons of the benzyloxy group typically appear as a multiplet in the aromatic region (δ 7.2–7.5 ppm) and a singlet for the methylene (B1212753) protons (OCH₂Ph) around δ 5.1–5.3 ppm. The methyl group at the C3 position of the indole (B1671886) ring characteristically shows a singlet at approximately 2.32 ppm. rsc.org The protons on the indole nucleus itself present a complex pattern of signals. For instance, in a related compound, the proton at the C2 position appears as a singlet around 7.01 ppm. rsc.org The aromatic protons on the benzene (B151609) ring of the indole moiety and the benzyl (B1604629) group exhibit signals in the range of δ 6.8 to 7.6 ppm. The NH proton of the indole ring typically gives a broad singlet at a downfield chemical shift, often above 8.0 ppm.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| -CH₃ (at C3) | ~2.32 | s (singlet) | rsc.org |
| -OCH₂- (benzyloxy) | ~5.1-5.3 | s (singlet) | |
| Aromatic H (benzyl) | ~7.2-7.5 | m (multiplet) | |
| Aromatic H (indole) | ~6.8-7.6 | m (multiplet) | |
| N-H (indole) | >8.0 | br s (broad singlet) | rsc.org |
¹³C NMR Spectral Analysis: Carbon Framework and Hybridization States
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound displays signals for each unique carbon atom.
The methyl carbon at C3 typically resonates at a high field, around δ 9.63 ppm. rsc.org The methylene carbon of the benzyloxy group is expected in the range of δ 65-75 ppm. The carbon atoms of the indole and benzyl aromatic rings appear in the downfield region, typically between δ 100 and 160 ppm. For example, in a similar 6-substituted indole, the carbon atoms of the benzene ring of the indole moiety show signals at various positions, including δ 111.68, 118.52, 122.23, and 134.69 ppm. rsc.org The carbon attached to the oxygen of the benzyloxy group (C6) and the carbons of the pyrrole (B145914) ring (C2 and C3) also have characteristic chemical shifts.
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| -CH₃ (at C3) | ~9.63 | rsc.org |
| -OCH₂- (benzyloxy) | ~70.0 | nih.gov |
| Indole and Benzyl Carbons | 100-160 | rsc.org |
| C2 | ~122.5 | rsc.org |
| C3 | ~112.0 | rsc.org |
| C3a | ~129.5 | rsc.org |
| C4 | ~118.5 | rsc.org |
| C5 | ~122.2 | rsc.org |
| C6 | ~154.0 | rsc.org |
| C7 | ~111.7 | rsc.org |
| C7a | ~134.7 | rsc.org |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The FT-IR spectrum of this compound exhibits characteristic absorption bands.
A broad peak corresponding to the N-H stretch of the indole ring is expected around 3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group typically appear in the region of 3100-2850 cm⁻¹. The C-O-C stretching of the benzyloxy ether linkage gives rise to a strong absorption band around 1250 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch (indole) | ~3400 | |
| Aromatic C-H Stretch | 3100-3000 | rsc.org |
| Aliphatic C-H Stretch | 3000-2850 | rsc.org |
| C=C Stretch (aromatic) | 1600-1450 | rsc.org |
| C-O-C Stretch (ether) | ~1250 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π-π* transitions within the indole and benzene chromophores. The exact positions and intensities of these bands are influenced by the substitution pattern. For a related indole derivative, UV absorption maxima were observed at 212, 258, and 275 nm. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the molecular weight and elemental composition of a compound. scispace.com For this compound (C₁₆H₁₅NO), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion. biosynth.com The calculated monoisotopic mass of C₁₆H₁₅NO is 237.1154 g/mol . biosynth.com HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value, confirming the elemental composition.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
In this analog, the crystal system is monoclinic with the space group P2₁/c. nih.gov The unit cell parameters were determined as a = 8.317 Å, b = 15.601 Å, c = 14.752 Å, and β = 90.884°. nih.gov The benzyl group was found to be oriented at a significant angle to the indole ring. nih.gov It is expected that this compound would also exhibit a non-planar conformation in the solid state due to the flexible benzyloxy group. The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the indole N-H group and π-π stacking between the aromatic rings.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic (predicted) | nih.gov |
| Space Group | P2₁/c (predicted) | nih.gov |
| a (Å) | ~8.3 | nih.gov |
| b (Å) | ~15.6 | nih.gov |
| c (Å) | ~14.7 | nih.gov |
| β (°) | ~90.9 | nih.gov |
| V (ų) | ~1914 | nih.gov |
| Z | 4 (predicted) | nih.gov |
Unit Cell Parameters and Space Group Determination
No published data is available for the unit cell parameters (a, b, c, α, β, γ), crystal system, or space group of this compound.
Interatomic Distances and Bond Angles
Specific, experimentally determined interatomic distances and bond angles for this compound are not available in the absence of a crystallographic study.
Dihedral and Torsion Angle Analysis
A detailed analysis of the dihedral and torsion angles, which would describe the three-dimensional arrangement of the molecule's atoms, cannot be conducted without the foundational crystallographic data.
Conformational Analysis in the Crystalline State
The conformation of the benzyloxy and methyl groups relative to the indole ring in the solid, crystalline state is unknown, as no crystal structure has been reported.
Computational Chemistry and Theoretical Investigations of 6 Benzyloxy 3 Methyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecular properties that are often difficult or impossible to measure experimentally. These calculations, grounded in the principles of quantum mechanics, provide a quantitative description of the electron distribution and nuclear arrangement within a molecule.
Density Functional Theory (DFT) has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govmdpi.com DFT methods are used to determine the ground-state electronic structure of a molecule, from which a wide range of properties can be derived. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such calculations, often paired with a basis set like 6-311++G(d,p) to provide a robust description of the molecule's electronic and structural features. banglajol.inforjmseer.com
The conformational landscape of 6-(benzyloxy)-3-methyl-1H-indole is defined by the rotational freedom around its single bonds, particularly the C-O-C linkage of the benzyloxy group and the bond connecting it to the indole (B1671886) ring. By performing a potential energy surface scan, where the dihedral angles of these rotatable bonds are systematically varied, different conformers and their relative energies can be identified. The goal is to locate the global energy minimum, which represents the most stable conformation of the molecule. This analysis is critical as the geometry of a molecule dictates its physical and chemical properties. For analogous molecules, studies have shown that the lowest energy conformer is typically the one that minimizes steric hindrance between the substituent groups. sci-hub.se
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | C(5)-C(6)-O-CH₂: 178.5 |
| 2 | 2.35 | C(5)-C(6)-O-CH₂: -10.2 |
| 3 | 4.12 | C(6)-O-CH₂-C(phenyl): 85.3 |
Following the optimization of the molecular geometry to an energy minimum, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be correlated with experimental spectroscopic data, aiding in the assignment of spectral bands to specific molecular motions. For instance, characteristic stretching frequencies for N-H, C-H, C=C, and C-O bonds can be identified and compared with experimental IR spectra. rjmseer.com
Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450 | 3400 | N-H stretching |
| ν(C-H)aromatic | 3100-3000 | 3050 | Aromatic C-H stretching |
| ν(C-H)aliphatic | 2950-2850 | 2920 | Aliphatic C-H stretching |
| ν(C=C) | 1620-1580 | 1600 | Aromatic C=C stretching |
| ν(C-O) | 1250 | 1240 | Aryl ether C-O stretching |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. banglajol.infoscience.gov The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, respectively. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed over the indole and benzyl (B1604629) moieties.
Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| ΔE (HOMO-LUMO gap) | 4.6 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards charged species. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atom of the benzyloxy group and the nitrogen atom of the indole ring, highlighting these as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the indole nitrogen, would exhibit positive potential. mdpi.com
Table 4: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π(C5-C6) | 18.5 | π-delocalization |
| LP(2) O | π(C5-C6) | 25.2 | π-delocalization |
| π(C2=C3) | π(C8-C9) | 21.8 | Intra-ring delocalization |
| π(Cphenyl) | σ(C-O) | 5.1 | Hyperconjugation |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the electronic excitation energies and spectroscopic properties of molecules. chemrxiv.orgrsc.org It is an extension of Density Functional Theory (DFT) that allows for the description of how the electron density of a system evolves over time in the presence of a time-dependent electromagnetic field, such as light. arxiv.orgscience.gov This makes it the workhorse of computational electronic spectroscopy for medium-to-large organic molecules, offering a favorable balance between computational cost and accuracy. chemrxiv.orgarxiv.org
For a molecule like this compound, TD-DFT calculations would predict the vertical excitation energies, which correspond to the absorption maxima in an electronic (UV-Vis) spectrum. The calculations also yield oscillator strengths, which are proportional to the intensity of the spectral bands.
The electronic spectrum of indole and its derivatives is typically characterized by π→π* transitions. researchgate.net For this compound, one would expect several such transitions originating from the indole and benzyl aromatic systems. The presence of the benzyloxy group, an electron-donating substituent, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted indole.
A hypothetical TD-DFT calculation, for instance using the B3LYP functional with a 6-311G(d,p) basis set in a solvent like methanol, would provide data similar to that shown in the interactive table below. These calculations would identify the primary molecular orbitals involved in each electronic transition (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). tandfonline.comtandfonline.com
Interactive Table 1: Hypothetical TD-DFT Results for this compound
| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
| 310 | 0.35 | HOMO → LUMO | π→π* (Indole) |
| 285 | 0.52 | HOMO-1 → LUMO | π→π* (Indole/Benzyl) |
| 260 | 0.21 | HOMO → LUMO+1 | π→π* (Benzyl) |
Note: This data is illustrative and represents typical values for similar aromatic systems. Actual experimental or computational results may vary.
Molecular Interactions and Non-Covalent Forces
Non-covalent interactions are critical in determining the three-dimensional structure, crystal packing, and biological activity of molecules. ontosight.airesearchgate.net For this compound, key interactions would include hydrogen bonding and π-effects.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. researchgate.netwiley-vch.de This analysis identifies critical points in the electron density (ρ), which are used to characterize the nature of chemical interactions. mdpi.com For non-covalent interactions, the presence of a bond critical point (BCP) between two atoms is evidence of an interaction. Key parameters at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the strength and nature of the bond. researchgate.net
For this compound, a QTAIM analysis would be expected to:
Characterize the covalent bonds within the molecule, confirming the bond orders and strengths.
Identify and quantify intramolecular non-covalent interactions, such as potential C-H···O or C-H···π contacts that might stabilize specific conformations.
Analyze intermolecular interactions in a dimer or crystal lattice, providing quantitative data on hydrogen bonds and π-π stacking interactions. mdpi.com Generally, for hydrogen bonds, a higher ρ and a negative value for the total energy density (H) at the BCP indicate a stronger bond. mdpi.com
The molecular structure of this compound contains several features that facilitate intermolecular interactions.
Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. In a crystal structure, it would be expected to form N-H···O hydrogen bonds with the ether oxygen of the benzyloxy group of a neighboring molecule or N-H···π interactions with one of the aromatic rings. iucr.orgiucr.orgmdpi.com
π-π Stacking: The molecule contains two aromatic systems: the indole ring and the phenyl ring of the benzyl group. These flat, electron-rich systems can interact through π-π stacking, where the rings align either in a parallel or T-shaped arrangement. These interactions are crucial for the stability of the crystal lattice. iucr.org
C-H···π Interactions: The various C-H bonds of the methyl and benzyl groups can act as weak hydrogen bond donors, interacting with the electron-rich π systems of adjacent molecules. iucr.org
The crystal structure of the closely related compound, 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole, reveals that the benzyl group adopts a synclinal geometry relative to the indole ring, and the crystal packing is stabilized by various weak intermolecular forces. nih.gov A similar arrangement and set of interactions would be anticipated for this compound.
Interactive Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Expected Importance |
| Hydrogen Bond | Indole N-H | Benzyloxy Oxygen (O) | High |
| π-π Stacking | Indole Ring | Indole Ring / Phenyl Ring | High |
| π-π Stacking | Phenyl Ring | Phenyl Ring / Indole Ring | High |
| C-H···π Interaction | Methyl/Benzyl C-H | Indole Ring / Phenyl Ring | Moderate |
Reaction Mechanism and Kinetics Studies via Computational Modeling
A plausible synthetic route to this compound could involve a Fischer indole synthesis or a Friedel-Crafts-type alkylation at the C3 position of 6-(benzyloxy)-1H-indole. Computational studies can model these pathways to determine the most likely mechanism.
For a given reaction, DFT calculations can map out the potential energy surface, locating the structures of reactants, intermediates, transition states, and products. A transition state (TS) is a first-order saddle point on this surface, representing the maximum energy barrier along the reaction coordinate. harvard.edu Its structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate towards the product.
For the synthesis of this compound, computational modeling could, for example, investigate the mechanism of α-amidoalkylation reactions, which are known to proceed through N-acyliminium ion intermediates. mdpi.com The model would characterize the transition state for the nucleophilic attack of the indole on the electrophile, providing geometric details and the activation energy barrier. harvard.edunih.gov
Once the energies of all stationary points (reactants, intermediates, TS, products) are calculated, kinetic parameters can be derived using transition state theory. The activation energy (Ea) is the energy difference between the transition state and the reactants. This value, along with the calculated vibrational frequencies, allows for the estimation of the reaction rate constant (k) via the Eyring equation.
By modeling competing reaction pathways, computational chemistry can predict reaction outcomes and selectivity. For instance, in the alkylation of 6-(benzyloxy)-1H-indole, reaction could occur at different positions. Kinetic modeling would calculate the activation barriers for each potential pathway, allowing chemists to predict the major product and devise conditions to enhance selectivity. osti.gov These models can be refined by comparing the computationally predicted rates and selectivities with experimental kinetic data.
Interactive Table 3: Hypothetical Computational Parameters for a C3-methylation Reaction of 6-(benzyloxy)-1H-indole
| Step | Description | Calculated Parameter | Hypothetical Value |
| 1 | Formation of Electrophile | ΔG (Reaction) | -10 kcal/mol |
| 2 | Transition State (TS) for C3 Attack | ΔG‡ (Activation) | +22 kcal/mol |
| 3 | Transition State (TS) for N1 Attack | ΔG‡ (Activation) | +35 kcal/mol |
| 4 | Final Product Formation | ΔG (Overall) | -15 kcal/mol |
Note: This data is illustrative. ΔG‡ represents the Gibbs free energy of activation. A lower activation energy for C3 attack would suggest it is the kinetically favored pathway.
Advanced Computational Methods for Photodissociation Dynamics
The study of photodissociation dynamics involves understanding how a molecule breaks apart upon absorbing light. This is a complex field that often relies on sophisticated computational methods to model the behavior of molecules in their electronically excited states. acs.org These methods can predict the pathways of bond cleavage, the lifetimes of excited states, and the distribution of energy in the resulting fragments. acs.orgnih.gov
Common advanced computational methods applicable to organic molecules include Density Functional Theory (DFT) and Molecular Mechanics (MM). numberanalytics.comnumberanalytics.com DFT is a quantum mechanical method used to predict the electronic structure and properties of molecules, which is particularly useful for studying the reactivity and stability of heterocyclic compounds. numberanalytics.comnumberanalytics.com Molecular mechanics, a classical method, uses empirical potentials to describe interactions between atoms and is often employed for simulating large systems. numberanalytics.com For studying photodissociation, more specialized techniques that can describe excited state potential energy surfaces and non-adiabatic transitions are often required. acs.org
Despite the availability of these powerful computational tools for investigating photochemical reactions of aromatic and heterocyclic compounds, a specific application of these advanced methods to the photodissociation dynamics of this compound has not been documented in publicly available scientific literature. nih.govresearchgate.net While research has been conducted on the photodissociation of the parent indole molecule, detailing H atom elimination as the primary dissociation channel at specific UV wavelengths, similar detailed studies for its substituted derivatives like this compound are not present in the surveyed literature. nih.gov
Theoretical investigations into the photodissociation of various aromatic molecules have revealed complex mechanisms, including ring-opening and isomerization pathways. nih.gov However, without specific experimental or computational data for this compound, any discussion of its photodissociation dynamics would be purely speculative. Therefore, detailed research findings and data tables concerning the advanced computational methods for the photodissociation dynamics of this specific compound are not applicable at this time.
Structure Activity Relationship Sar Studies of 6 Benzyloxy 3 Methyl 1h Indole and Its Derivatives
Positional and Electronic Effects of Substituents on the Indole (B1671886) Nucleus
The biological activity of indole derivatives is significantly influenced by the position and electronic properties of substituents on the indole nucleus. nih.govijpsjournal.com The indole scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, offers multiple positions (N1, C2, C3, C4, C5, C6, and C7) for modification. ijpsjournal.com The lone pair of electrons on the nitrogen atom contributes to the aromaticity and reactivity of the ring system, making it a versatile template for drug design. nih.gov
Influence of Benzyloxy Group at C6 Position
The benzyloxy group at the C6 position of the indole nucleus plays a significant role in modulating the biological activity of the molecule. Studies on various indole derivatives have highlighted the importance of substitution at this position. For instance, in a series of pyrido[3,4-b]indole derivatives, a methoxy (B1213986) group at the C6 position was found to be crucial for high anticancer potency. longdom.org Shifting the methoxy group to the C7 or C8 position resulted in decreased activity, underscoring the positional importance of this substituent. longdom.org While not identical to a benzyloxy group, the methoxy group's role as an electron-donating group provides valuable insights. The larger, more flexible benzyloxy group can offer additional steric and electronic interactions within a biological target.
In studies of isatin (B1672199) derivatives, a benzyloxy group at the C6 position was shown to increase selectivity for monoamine oxidase B (MAO-B). nih.gov Similarly, 6-methoxy substitution on tryprostatin analogs, while not drastically altering cytotoxicity, provided key SAR information. mdpi.com The presence of a 6-methoxy group in tryprostatin A was essential for its dual inhibition of topoisomerase II and tubulin polymerization. mdpi.com This suggests that substitution at the C6 position can introduce new biological activities. mdpi.com
The synthesis of 6-(benzyloxy)-1H-indole derivatives has been documented in the context of developing L-type amino acid transporter 1 (LAT1) inhibitors, indicating the feasibility of incorporating this specific moiety for targeted biological applications. nih.gov Furthermore, the benzyloxy group itself is a recognized pharmacophore in medicinal chemistry, known to influence the properties of various bioactive molecules. nih.gov
Role of Methyl Group at C3 Position
The C3 position is a common site for substitution in indole alkaloids, and modifications at this position have been shown to be critical for a range of biological activities, including anticancer, antitubercular, and antimicrobial effects. nih.govmdpi.com The introduction of a methyl group at the C3 position can influence the molecule's steric and electronic properties.
In many indole derivatives, C3 substitution is a key determinant of their pharmacological profile. For example, SAR studies on certain anticancer indole derivatives concluded that C3-substituted compounds play a significant role in their activity. sci-hub.se The methyl group, being a small, electron-donating group, can enhance binding affinity through hydrophobic interactions and by modulating the electron density of the indole ring.
However, the effect of a C3-methyl group can be context-dependent. In some cases, sterically hindered indoles at the C3 position have shown reduced activity. mdpi.com For instance, while a methyl group might be well-tolerated, a bulkier isopropyl group at the C3 position led to a significant decrease in reaction yield and enantioselectivity in certain catalytic reactions. mdpi.com This highlights the delicate balance between steric bulk and electronic effects at this position.
Impact of N-Substitution on Electronic and Steric Properties
Substitution at the N1 position of the indole ring directly impacts the electronic and steric properties of the molecule, which in turn can significantly alter its biological activity. nih.gov The N-H group of the indole ring can act as a hydrogen bond donor, an important interaction for binding to many biological targets. nih.gov Replacing this hydrogen with other substituents can therefore have profound effects.
Alkylation or benzylation at the N1 position can lead to varied outcomes. In some series of anticancer β-carbolines, methylation of the N9 nitrogen (equivalent to N1 in indoles) drastically reduced antiproliferative activity, suggesting the N-H group is crucial for hydrogen bonding at the binding site. longdom.org Conversely, in other classes of compounds, N-substitution has been shown to enhance activity. DFT calculations on indole-derived carbene ligands have shown that N-substituents influence the electronic properties, though the effects can be similar to unsubstituted counterparts in some cases. researchgate.net
Studies on thiosemicarbazone complexes revealed that N-benzyl substitution on the indole scaffold could inactivate the molecule, diminishing its anticancer activity due to steric influence and limited electronic effects. elsevierpure.com However, in the context of developing multi-target inhibitors for Alzheimer's disease, N-benzyl substitution has been a key feature in the design of potent molecules.
| Position | Substituent | Observed Effects | Potential Implications for this compound |
|---|---|---|---|
| C6 | Benzyloxy Group | Increased selectivity for certain enzymes (e.g., MAO-B) nih.gov; crucial for dual-target inhibition in some scaffolds mdpi.com; can introduce new biological activities mdpi.com. | May confer selectivity and potency for specific biological targets. The size and flexibility could allow for unique interactions. |
| C3 | Methyl Group | Often critical for biological activity mdpi.comsci-hub.se; can enhance binding through hydrophobic interactions; steric hindrance can be a limiting factor with larger groups mdpi.com. | Likely contributes to the overall activity profile through steric and electronic modulation, potentially enhancing binding affinity. |
| N1 | Various Substituents (e.g., Alkyl, Benzyl) | Can either enhance or diminish activity depending on the target and the rest of the molecule longdom.orgelsevierpure.com; loss of N-H hydrogen bond donor capability can be detrimental longdom.org; influences electronic and steric properties researchgate.net. | N-substitution would likely alter the electronic landscape and steric profile, potentially leading to a different or modified biological activity. The loss of the N-H bond could be critical. |
Conformational Flexibility and Its Implications for Molecular Interactions
The orientation of the benzyloxy group is subject to steric hindrance from the adjacent indole ring, which restricts its rotation. However, it still possesses enough flexibility to adopt various conformations, allowing it to adapt to the specific topology of a binding site. This conformational adaptability can be crucial for achieving high-affinity binding.
Computational studies, such as potential energy scans, are often employed to explore the stable conformations of flexible molecules. sci-hub.se For derivatives with flexible side chains, understanding the preferred conformations is essential for predicting their interaction with biological targets. For instance, the conformational flexibility of an acyclic amine moiety in a fusidic acid derivative was suggested to affect its binding to its target. mdpi.com
Computational Approaches to SAR
Computational methods are invaluable tools for elucidating the SAR of complex molecules like this compound. These approaches can accelerate the drug discovery process by predicting the biological activity of novel compounds and providing insights into their mechanism of action at the molecular level. espublisher.com
Ligand-Based and Structure-Based Design Principles
Both ligand-based and structure-based design strategies are employed in the study of indole derivatives. espublisher.comorientjchem.org
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules with known activities to build a model that can predict the activity of new compounds. orientjchem.org A key LBDD technique is the quantitative structure-activity relationship (QSAR), which develops mathematical models correlating the chemical properties of compounds with their biological activities. orientjchem.orgespublisher.com Such models can be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing. Virtual screening based on structural similarity to a known active compound is another LBDD method that has been successfully used to identify novel indole derivatives. nih.govacs.org
Structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available. This approach involves docking candidate molecules into the binding site of the target to predict their binding affinity and orientation. orientjchem.org Molecular docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, providing a rationale for the observed SAR. elsevierpure.com For instance, docking studies can help to understand why a particular substituent at a specific position enhances or diminishes activity. Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic stability of the ligand-protein complex. espublisher.comsemanticscholar.org
| Approach | Description | Application to this compound |
|---|---|---|
| Ligand-Based Design | ||
| QSAR | Develops mathematical models to predict biological activity based on chemical properties. orientjchem.orgespublisher.com | Could be used to predict the activity of new derivatives by correlating properties like hydrophobicity, electronic parameters, and steric factors with biological data. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | A pharmacophore model could be built based on active indole derivatives to guide the design of new compounds with improved potency. |
| Structure-Based Design | ||
| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a target protein. elsevierpure.comorientjchem.org | Can be used to visualize the interactions of this compound with its biological target, explaining the roles of the benzyloxy and methyl groups. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. espublisher.comsemanticscholar.org | Could be used to study the conformational flexibility of the benzyloxy group and the overall stability of the compound within the binding pocket. |
Molecular Docking Simulations for Understanding Binding Modes
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as this compound or its analogs, within the active site of a target protein. This provides critical insights into the molecular basis of the ligand's biological activity.
While specific docking studies on this compound are not extensively published, research on structurally similar benzyloxy-indole derivatives provides valuable information on how this scaffold interacts with various enzymatic targets. These studies collectively suggest that the benzyloxy-indole core is a versatile pharmacophore capable of forming key interactions within different protein binding pockets.
For instance, a molecular docking analysis was conducted on 5-(Benzyloxy)-1-methyl-1H-indole, a structural isomer, against fungal enzymes essential for cell membrane integrity: Squalene synthase (SS) and Lanosterol-14α Demethylase (14α DM). jbcpm.com The study revealed that this compound exhibited one of the highest docking scores against SS, indicating a strong predicted binding affinity. jbcpm.com Similarly, another study focused on [5-(benzyloxy)-1H-indol-1-yl]acetic acid, evaluating its interaction with aldose reductase, an enzyme implicated in diabetic complications. bibliotekanauki.pl Molecular docking simulations were performed to identify the crucial interactions within the enzyme's binding site, confirming the compound as a promising scaffold. bibliotekanauki.pl
These simulations typically reveal that the indole N-H group can act as a hydrogen bond donor, the oxygen of the benzyloxy group can act as a hydrogen bond acceptor, and the aromatic rings (indole and benzyl) engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the active site.
The table below summarizes findings from molecular docking studies on various benzyloxy-indole derivatives, illustrating their potential interactions with different biological targets.
Table 1: Molecular Docking Data for Benzyloxy-Indole Derivatives
| Compound | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|---|
| 5-(Benzyloxy)-1-methyl-1H-indole | Squalene Synthase (SS) | -8.6 | Not specified in abstract jbcpm.com |
| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Aldose Reductase | Not specified in abstract | Not specified in abstract bibliotekanauki.pl |
| 5-(Benzyloxy)-3-(imidazolyl)-1H-indole | Acetylcholinesterase (AChE) | -13.57 (for a related derivative) | Not specified in abstract mdpi.com |
Note: The data presented is for structurally related compounds to illustrate the utility of molecular docking for this chemical class.
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. dovepress.com
Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening. This process involves searching large databases of chemical compounds to identify novel molecules that fit the pharmacophore model, and thus are predicted to be biologically active. nih.gov This strategy is highly effective for discovering new chemical entities with a desired therapeutic action.
For the this compound scaffold, pharmacophore models can be generated using two primary strategies:
Ligand-Based Pharmacophore Modeling : This approach is used when the 3D structure of the biological target is unknown, but a set of active and inactive molecules is available. The model is built by superimposing the active molecules and identifying the common chemical features that are essential for their activity. nih.gov For example, a model for benzyloxy-indole derivatives could be created based on the structures of known active inhibitors of a specific enzyme.
Structure-Based Pharmacophore Modeling : When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the key interaction points within its ligand-binding site. nih.gov This ensures that any identified hits from virtual screening will have the necessary features to bind effectively to the target.
A hypothetical pharmacophore model for a benzyloxy-indole derivative might include the features outlined in the table below, based on the common structural elements of this chemical class.
Table 2: Potential Pharmacophoric Features for a Benzyloxy-Indole Scaffold
| Pharmacophoric Feature | Potential Structural Origin | Type of Interaction |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Indole N-H group | Hydrogen Bonding |
| Hydrogen Bond Acceptor (HBA) | Ether oxygen of the benzyloxy group | Hydrogen Bonding |
| Aromatic Ring (AR1) | Indole bicyclic system | π-π Stacking, Hydrophobic Interaction |
| Aromatic Ring (AR2) | Benzyl (B1604629) group's phenyl ring | π-π Stacking, Hydrophobic Interaction |
Virtual screening campaigns using such a pharmacophore model would filter through millions of compounds to select a smaller, manageable set of candidates for biological testing. This significantly accelerates the process of identifying new lead compounds based on the promising this compound framework.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of indole (B1671886) derivatives is a well-established field, yet there remains a continuous drive for more efficient, cost-effective, and environmentally benign methodologies. Traditional methods like the Fischer indole synthesis, while foundational, often require harsh conditions. numberanalytics.com Future research concerning 6-(benzyloxy)-3-methyl-1H-indole and its analogues will likely focus on innovative and sustainable synthetic strategies.
One promising avenue is the adoption of "green chemistry" principles. bohrium.com This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and improve yields. bohrium.com The exploration of greener solvents, such as deep eutectic solvents (DESs), could replace conventional volatile organic compounds, thereby minimizing environmental impact. numberanalytics.com
Furthermore, the development and application of novel catalysts, including heterogeneous catalysts like zeolites or magnetic core-shell nanoparticles, offer significant advantages. numberanalytics.combohrium.com These catalysts can enhance selectivity and are often more easily recovered and recycled than their homogeneous counterparts, contributing to a more sustainable and economical process. bohrium.com Synthetic routes for related benzyloxy-indole compounds often involve steps like benzylation of a phenol (B47542) group and subsequent cyclization. sci-hub.seorgsyn.org For instance, 5-hydroxy-3-methyl-indole has been synthesized via hydrogenation of 5-benzyloxy-gramine. sci-hub.se Future work could focus on one-pot syntheses or flow chemistry processes, which streamline multi-step reactions, reduce waste, and allow for greater control over reaction parameters. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Indole Synthesis
| Methodology | Typical Conditions | Advantages | Potential for this compound |
|---|---|---|---|
| Classical (e.g., Fischer, Leimgruber-Batcho) | Strong acids (HCl, ZnCl₂), high temperatures. numberanalytics.comorgsyn.org | Well-established, versatile. | Baseline for improvement; optimization can reduce harshness. |
| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free or with green solvents. bohrium.com | Rapid reaction times, increased yields, energy efficiency. bohrium.com | High potential for rapid and efficient synthesis. |
| Catalytic (Heterogeneous) | Use of solid catalysts like zeolites or nanoparticles. numberanalytics.com | Easy catalyst separation and recycling, improved sustainability. bohrium.com | Greener alternative to traditional acid catalysts. |
| Flow Chemistry | Continuous reaction in a microreactor or coiled tube. mdpi.com | Precise control, enhanced safety, easy scalability. | Ideal for optimizing reaction conditions and large-scale production. |
Advanced Spectroscopic Techniques for Real-time Monitoring
To optimize the novel synthetic routes discussed above, a deeper understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) initiatives encourage the use of real-time monitoring to ensure process efficiency and product quality. mdpi.com Future research will benefit from the application of advanced spectroscopic techniques for the online monitoring of the synthesis of this compound.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, particularly with attenuated total reflection (ATR) probes, can be integrated directly into reaction vessels or flow reactors. mdpi.comacs.org This allows for the continuous tracking of the concentration of reactants, intermediates, and the final product by monitoring their characteristic vibrational frequencies. Similarly, Raman and UV/Visible spectroscopy offer non-invasive methods for real-time analysis without the need for sample preparation. mdpi.commdpi.com
Mass spectrometry (MS) based approaches offer high selectivity and sensitivity for monitoring complex reaction mixtures. acs.org Techniques like Membrane Introduction Mass Spectrometry (MIMS) and Direct Analysis in Real-Time (DART) can provide real-time data on the formation of products and byproducts, even in heterogeneous reaction slurries. acs.orgresearchgate.net This detailed, real-time information is invaluable for identifying reaction intermediates, understanding mechanisms, and precisely controlling reaction conditions to maximize yield and purity. mdpi.com
Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring
| Technique | Principle | Key Advantage for Indole Synthesis | Reference |
|---|---|---|---|
| FTIR-ATR | Measures infrared absorption of molecules in contact with a crystal. | Provides detailed information on chemical structure and concentration changes. | mdpi.commdpi.com |
| Raman Spectroscopy | Analyzes light scattered from molecules. | Excellent for in-line monitoring in aqueous and non-aqueous media. | mdpi.com |
| Mass Spectrometry (e.g., MIMS, ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Highly selective and sensitive for identifying specific compounds and intermediates. | acs.orgresearchgate.net |
| UV/Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample. | Useful for tracking the progress of reactions involving chromophores. | mdpi.com |
Integration of Machine Learning and AI in Compound Design and SAR Prediction
The most transformative future research direction involves the synergy of synthetic chemistry with artificial intelligence (AI) and machine learning (ML). mdpi.comijpsjournal.com These computational tools are revolutionizing drug discovery by accelerating the identification of lead compounds and optimizing their properties. acs.org For this compound, AI can be employed to design novel derivatives with enhanced biological activity and predict their structure-activity relationships (SAR) before committing to their synthesis. ijpsjournal.comjapsonline.com
AI models can be trained on existing data from indole derivatives to predict various properties, including binding affinities to specific biological targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential therapeutic effects. mdpi.comresearchgate.net For example, AI has been used to develop predictive models for the cytoprotective activity of indole-based structures and to screen for anti-neurodegenerative agents. mdpi.commdpi.com By analyzing vast datasets, machine learning algorithms can identify key structural features and functional groups that enhance potency and selectivity. ijpsjournal.com
This in silico approach allows researchers to virtually screen vast libraries of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing. ijpsjournal.comacs.org This not only saves significant time and resources but also fosters a more rational, data-driven approach to drug design. The integration of AI will undoubtedly reduce the gap between the initial identification of a lead compound and its potential clinical translation. ijpsjournal.com
Table 3: Applications of AI/ML in Indole Derivative Research
| AI/ML Application | Description | Impact on Research | Reference |
|---|---|---|---|
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of a chemical based on its molecular structure. | Enables rapid screening of virtual compounds to identify potent analogues. | mdpi.comjapsonline.com |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a compound. | Helps to eliminate candidates with poor drug-like properties early in development. | researchgate.net |
| Generative Models | AI algorithms that can generate novel chemical structures with desired properties. | Proposes new, chemically meaningful indole derivatives for synthesis. | mdpi.comacs.org |
| Target Identification | Analyzes biological data to predict potential protein targets for a given compound. | Helps elucidate the mechanism of action and identify new therapeutic applications. | mdpi.com |
Q & A
Q. What are the common synthetic routes for preparing 6-(benzyloxy)-3-methyl-1H-indole?
- Methodological Answer : A typical synthesis involves functionalizing the indole scaffold at the 6-position. For example, benzyloxy groups can be introduced via nucleophilic substitution or coupling reactions. In one approach, 3-methylindole derivatives are reacted with benzyl halides under basic conditions (e.g., NaH in DMF) to introduce the benzyloxy group . Alternatively, Ni-catalyzed carboboration of glycals has been employed to synthesize indole derivatives with aryl ether substituents, as demonstrated in the preparation of structurally similar compounds . Key steps include protecting reactive sites (e.g., NH of indole) and optimizing reaction time/temperature to minimize side reactions.
Q. How is this compound structurally characterized?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : H NMR identifies protons on the benzyloxy group (δ ~4.9–5.1 ppm for OCHPh) and methyl substituents (δ ~2.3–2.5 ppm for CH). C NMR confirms carbonyl/aromatic carbons, while F NMR (if fluorinated analogs are synthesized) detects fluorine substituents .
- X-ray crystallography : SHELX programs are widely used for single-crystal analysis to determine bond lengths, angles, and dihedral angles between the indole core and substituents .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer :
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 70:30) effectively separates the product from unreacted starting materials or byproducts .
- Recrystallization : Suitable solvents (e.g., ethyl acetate/petroleum ether) yield high-purity crystals, as shown in analogous indole derivatives .
- HPLC : For analytical purity validation, reversed-phase HPLC with UV detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity of this compound?
- Methodological Answer :
- Catalyst screening : Transition metals (e.g., CuI) in PEG-400/DMF mixtures enhance coupling reactions, as seen in similar indole syntheses .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like HMPA facilitate alkylation .
- Temperature control : Low temperatures (0–5°C) during benzylation reduce side reactions, whereas reflux conditions accelerate coupling steps .
Q. What challenges arise in crystallographic studies of this compound derivatives?
- Methodological Answer :
- Crystal packing : Bulky benzyloxy groups can lead to steric hindrance, complicating crystal growth. Slow evaporation from ethyl acetate/hexane mixtures mitigates this .
- Twinned data : High-resolution X-ray data (e.g., using synchrotron sources) and SHELXL refinement resolve overlapping reflections caused by molecular flexibility .
- Weak interactions : C–H···π and halogen···π interactions (observed in analogs ) influence molecular conformation and must be accounted for during refinement.
Q. How can contradictions in biological activity data for this compound be resolved?
- Methodological Answer :
- Batch variability : Ensure synthetic reproducibility by standardizing purification protocols (e.g., HPLC purity >98%) .
- Assay design : Use target-specific assays (e.g., HIV-1 gp41 inhibition ) rather than broad-spectrum screens. Dose-response curves and control compounds (e.g., unsubstituted indoles) clarify structure-activity relationships (SAR).
- Metabolic stability : Assess degradation pathways (e.g., oxidative demethylation) via LC-MS to identify active metabolites that may skew results .
Q. What computational methods predict the reactivity of this compound in further derivatization?
- Methodological Answer :
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to identify electrophilic sites (e.g., C-2/C-5 positions) prone to substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications enhancing binding affinity .
Q. How can SAR studies be designed for analogs of this compound?
- Methodological Answer :
- Substituent variation : Systematically modify the benzyloxy group (e.g., electron-withdrawing substituents) or indole methyl position to assess steric/electronic effects .
- Bioisosteric replacement : Replace the benzyloxy group with morpholine or piperazine rings (synthesized via alkylation ) to improve solubility or target engagement.
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical functional groups driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
